

Lipase Evolution and Phylogenetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lipase

Cat. No.: B570770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a ubiquitous and diverse class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.^[1] Their crucial roles in lipid metabolism, coupled with their broad substrate specificity and stability, have made them attractive targets for industrial applications and drug development.^[2] Understanding the evolutionary relationships and phylogenetic classification of **lipases** is paramount for predicting their functional properties, substrate specificities, and potential for protein engineering. This guide provides an in-depth technical overview of **lipase** evolution, phylogenetic analysis, and the key experimental protocols employed in their study.

Lipase Superfamily and Evolution

The **lipase** superfamily is a broad collection of enzymes that, despite often low sequence similarity, share a conserved three-dimensional structure known as the α/β hydrolase fold.^{[3][4]} A key feature of most **lipases** is the presence of a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid, which is essential for their hydrolytic activity.^[5] A conserved pentapeptide motif, GxSxG, usually encompasses the active site serine.^[3]

The evolution of **lipases** is a story of gene duplication, divergence, and adaptation. The mammalian **lipase** gene family, for instance, includes pancreatic **lipase** (PL), lipoprotein **lipase** (LPL), hepatic **lipase** (HL), and endothelial **lipase** (EL), among others.^[1] Phylogenetic

analyses suggest that these **lipases** arose from multiple gene duplication events of an ancestral gene.^[1] For example, ancestral pancreatic **lipase** is thought to have diverged earlier than hepatic and lipoprotein **lipases**.^[6]

Data Presentation: Quantitative Analysis of Lipase Families

The following tables summarize key quantitative data for the comparative analysis of different **lipase** families.

Table 1: Substrate Specificity of Various **Lipases** Using p-Nitrophenyl Esters

Substrate	Acyl Chain Length	Thermomyces lanuginosus Lipase (V _{max} in U/mg protein)	Candida rugosa Lipase A (Relative Activity %)	Candida rugosa Lipase B (Relative Activity %)
p-Nitrophenyl acetate (pNP-A)	C2	0.42	-	-
p-Nitrophenyl butyrate (pNP-B)	C4	1.85	60	40
p-Nitrophenyl caprylate (pNP-C8)	C8	8.23	100	70
p-Nitrophenyl laurate (pNP-C12)	C12	2.56	80	100

Table 2: Kinetic Parameters of Selected **Lipases**

Enzyme	Substrate	Km (mM)	kcat (s-1)	kcat/Km (s-1M-1)
Acinetobacter haemolyticus	Tributyrin	0.68 ± 0.03	-	-
Lipase KV1[7]				
Acinetobacter haemolyticus	Palm Oil	0.85 ± 0.07	-	-
Lipase KV1[7]				
Staphylococcus argenteus MG2	Olive Oil	4.95	-	-
Lipase[8]				
Triticum aestivum	C11-pNP	-	-	-
Esterase				
Triticum aestivum Lipase	C11-pNP	-	-	-

Note: A '-' indicates that the data was not available in the cited sources.

Table 3: Pairwise Sequence Identity (%) of **Lipases** from the LIP2 Family

YILip2	YILip7	YILip8	CgLip2	
YILip2	100	55.4	53.7	68.2
YILip7	55.4	100	56.1	54.9
YILip8	53.7	56.1	100	52.8
CgLip2	68.2	54.9	52.8	100

Source: Adapted from a pairwise sequence comparison of **lipases** from the LIP2 family.[9] YI = Yarrowia lipolytica, Cg = Candida galli.

Experimental Protocols

Phylogenetic Analysis of Lipase Sequences using MEGA

This protocol outlines the steps for constructing a phylogenetic tree from a set of **lipase** protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To infer the evolutionary relationships between different **lipase** enzymes.

Materials:

- A set of **lipase** amino acid sequences in FASTA format.
- MEGA software (available at [--INVALID-LINK--](#)).

Procedure:

- Data Acquisition: Obtain the amino acid sequences of the **lipases** of interest from a public database such as NCBI (National Center for Biotechnology Information) and save them in a single FASTA file.
- Sequence Alignment:
 - Open MEGA and click on "Align" -> "Edit/Build Alignment".
 - A new window will open. Go to "Edit" -> "Insert Sequence From File" and select your FASTA file.
 - Select all sequences (Ctrl+A).
 - Click on the "Align" icon and choose "ClustalW" or "MUSCLE" for multiple sequence alignment.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Use the default parameters for the initial alignment.
 - Visually inspect the alignment and manually adjust if necessary to ensure that conserved motifs, such as the GxSxG pentapeptide, are correctly aligned.
 - Export the alignment in MEGA format (.meg).

- Phylogenetic Tree Construction:
 - In the main MEGA window, click on "Phylogeny" and select a method for tree construction (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").
 - Open the exported alignment file (.meg).
 - In the "Options" dialog box, select the appropriate substitution model. MEGA can help you find the best model under the "Models" menu.
 - For assessing the statistical support for the tree topology, select the "Bootstrap method" and set the number of replicates (e.g., 1000).
 - Click "Compute" to generate the phylogenetic tree.
- Tree Visualization and Interpretation:
 - The resulting phylogenetic tree will be displayed in the "Tree Explorer".
 - The bootstrap values at the nodes represent the percentage of replicate trees that support that particular branching pattern. Higher values (typically >70%) indicate stronger support.
 - The tree can be customized for publication by changing the layout, branch styles, and labels.

Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This colorimetric assay is a widely used method for determining **Lipase** activity.

Principle: **Lipase** hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 410 nm.

Materials:

- **Lipase** sample (e.g., purified enzyme, cell lysate, or culture supernatant).

- Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100.
- Substrate solution: 10 mM p-nitrophenyl palmitate (pNPP) in isopropanol.
- 96-well microplate.
- Microplate reader.

Procedure:

- Prepare a reaction mixture by adding 180 μ L of assay buffer to each well of a 96-well microplate.
- Add 10 μ L of the **lipase** sample to the appropriate wells. Include a blank control with 10 μ L of buffer instead of the enzyme.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 10 μ L of the pNPP substrate solution to each well.
- Immediately measure the absorbance at 410 nm every minute for 10-20 minutes using a microplate reader.
- Calculation of Activity:
 - Determine the rate of change in absorbance per minute (Δ Abs/min) from the linear portion of the reaction curve.
 - Calculate the **lipase** activity using the Beer-Lambert law: Activity (U/mL) = (Δ Abs/min * Total reaction volume (mL)) / (Molar extinction coefficient of p-nitrophenol * Light path (cm) * Enzyme volume (mL))
 - One unit (U) of **lipase** activity is typically defined as the amount of enzyme that releases 1 μ mol of p-nitrophenol per minute under the specified conditions.

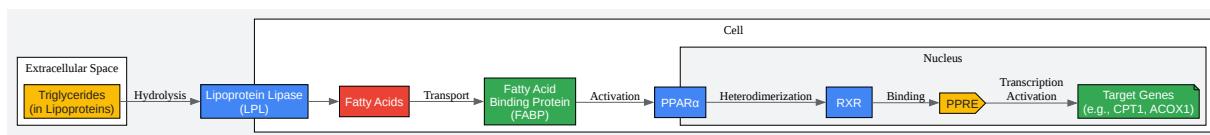
Purification of Recombinant Lipase by Affinity Chromatography

This protocol describes a general method for purifying a His-tagged recombinant **lipase** expressed in *E. coli*.^{[8][17][18][19][20]}

Objective: To isolate the recombinant **lipase** from other cellular proteins.

Materials:

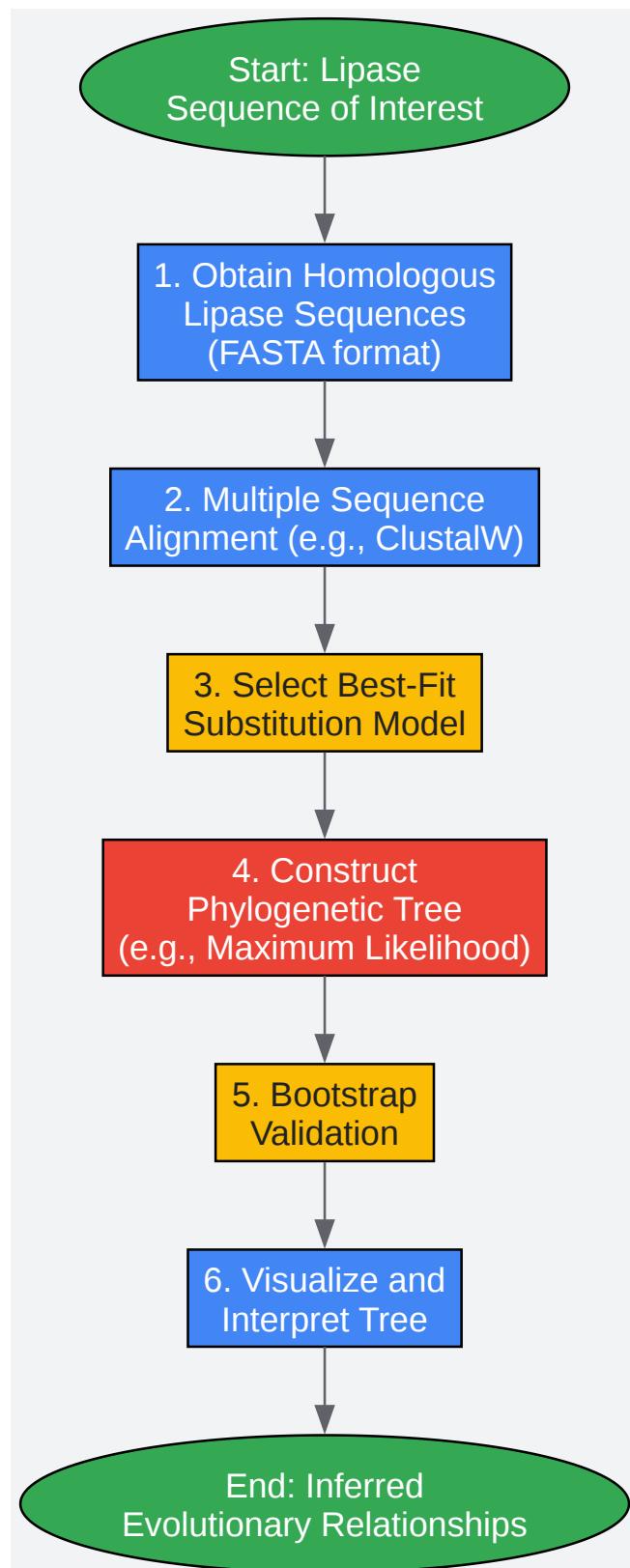
- *E. coli* cell pellet expressing the His-tagged **lipase**.
- Lysis buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Ni-NTA (Nickel-Nitriloacetic acid) agarose resin.
- Chromatography column.


Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by sonication on ice.
 - Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet the cell debris.
 - Collect the supernatant containing the soluble proteins.
- Binding to Ni-NTA Resin:
 - Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.
 - Load the cleared lysate onto the column and allow it to bind to the resin.
- Washing:

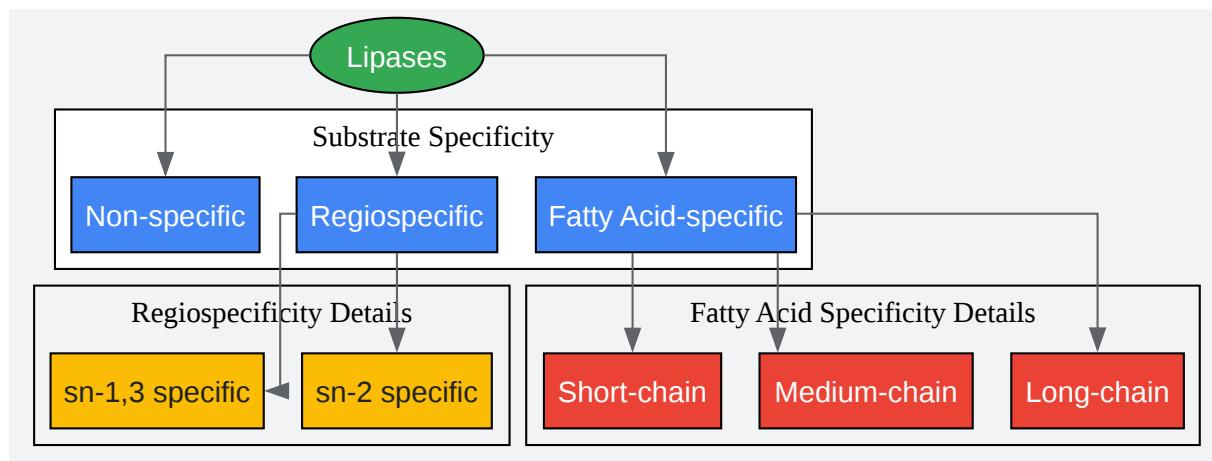
- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the His-tagged **lipase** from the column by applying the elution buffer.
 - Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
- Analysis of Purity:
 - Analyze the collected fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to check the purity and molecular weight of the purified **lipase**.
 - Pool the fractions containing the purified **lipase**.
- Buffer Exchange/Desalting (Optional):
 - If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

Mandatory Visualization


Signaling Pathway: Lipase-Mediated Fatty Acid Signaling via PPAR α

[Click to download full resolution via product page](#)

Caption: **Lipase**-mediated activation of the PPAR α signaling pathway.


Experimental Workflow: Phylogenetic Analysis of Lipases

[Click to download full resolution via product page](#)

Caption: Workflow for the phylogenetic analysis of **lipase** sequences.

Logical Relationship: Lipase Classification Based on Substrate Specificity

[Click to download full resolution via product page](#)

Caption: Classification of **lipases** based on substrate specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The lipase gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. scispace.com [scispace.com]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. Identification of a Novel Lipase with AHSMG Pentapeptide in Hypocreales and Glomerellales Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. megasoftware.net [megasoftware.net]
- 11. scribd.com [scribd.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Sequence Alignment Using ClustalW and ClustalX | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. A Novel Purification Process of Sardine Lipases Using Protein Ultrafiltration and Dye Ligand Affinity Chromatography [mdpi.com]
- 18. keypublishing.org [keypublishing.org]
- 19. scispace.com [scispace.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Lipase Evolution and Phylogenetic Analysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b570770#lipase-evolution-and-phylogenetic-analysis\]](https://www.benchchem.com/product/b570770#lipase-evolution-and-phylogenetic-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com